molecular formula C10H12ClNO2 B2405920 4-(Azetidin-3-yl)benzoic acid;hydrochloride CAS No. 2416236-72-9

4-(Azetidin-3-yl)benzoic acid;hydrochloride

Cat. No.: B2405920
CAS No.: 2416236-72-9
M. Wt: 213.66
InChI Key: YWBATECNRHKLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-3-yl)benzoic acid;hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol . This compound is known for its unique structure, which includes an azetidine ring attached to a benzoic acid moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-3-yl)benzoic acid;hydrochloride typically involves the reaction of azetidine with benzoic acid under specific conditions. One common method includes the use of a base such as sodium carbonate in a solvent mixture of dioxane and water, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out at elevated temperatures, around 70-80°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-3-yl)benzoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

4-(Azetidin-3-yl)benzoic acid;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

4-(Azetidin-3-yl)benzoic acid;hydrochloride can be compared with other similar compounds, such as:

    4-(Azetidin-3-yl)benzonitrile;hydrochloride: Similar structure but with a nitrile group instead of a carboxylic acid.

    4-(Azetidin-3-yl)benzoic acid;hydrobromide: Similar structure but with a hydrobromide salt instead of hydrochloride.

Uniqueness

The uniqueness of this compound lies in its specific combination of the azetidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(azetidin-3-yl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVSGOCUHDSQNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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